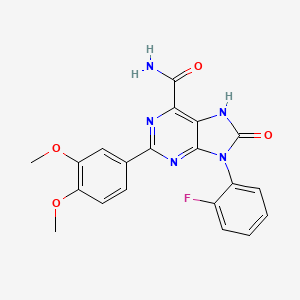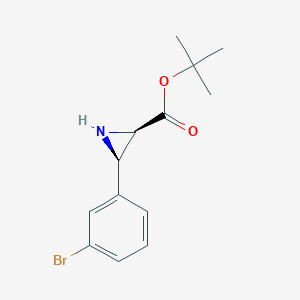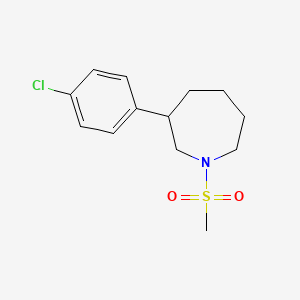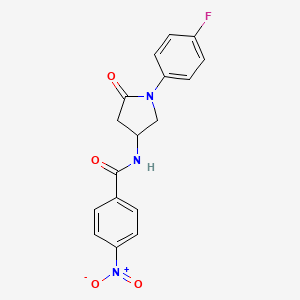![molecular formula C26H24N2O5S B2464529 N-(4-Methoxyphenyl)-2-[6-methyl-3-(4-methylbenzolsulfonyl)-4-oxo-1,4-dihydrochinolin-1-yl]acetamid CAS No. 902584-72-9](/img/structure/B2464529.png)
N-(4-Methoxyphenyl)-2-[6-methyl-3-(4-methylbenzolsulfonyl)-4-oxo-1,4-dihydrochinolin-1-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as MOTA, is a chemical compound that has gained attention in the scientific community for its potential use in medical research. MOTA is a quinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide inhibits the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of cancer cells. Additionally, N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has low toxicity and is well-tolerated in animal models. However, one limitation of using N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is its low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. One area of interest is the development of new N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in animal models and humans. Finally, more research is needed to explore the potential use of N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves a multi-step process that includes the reaction of 4-methoxyaniline with 4-chloro-6-methyl-3-tosylquinoline-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
Pflanzliche chemische Abwehr
Hintergrund: Diese Verbindung gehört zur Klasse der Diterpenoide, die natürliche Produkte sind, die in verschiedenen Pflanzen vorkommen. Forscher haben entdeckt, dass eine kontrollierte Hydroxylierung von Diterpenoiden eine effektive chemische Abwehr in Pflanzen ermöglicht, ohne Autotoxizität zu verursachen .
Mechanismus:Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-4-11-21(12-5-17)34(31,32)24-15-28(23-13-6-18(2)14-22(23)26(24)30)16-25(29)27-19-7-9-20(33-3)10-8-19/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBJGADKAEYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)



![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2464453.png)

![N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2464459.png)


![2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2464466.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2464467.png)

